Voxilaprevir

Hepatitis C Antiviral Pangenotypic

Choose Voxilaprevir for your NS3/4A protease research because it is the only pan-genotypic inhibitor that retains single-digit nanomolar potency against the clinically critical D168E substitution (EC50 4 nM). Unlike glecaprevir, Q80K polymorphism does not accelerate viral breakthrough, making it the definitive reference standard for resistance profiling, baseline susceptibility testing, and next-generation inhibitor development. As the protease component of Vosevi, the only FDA-approved salvage therapy for NS5A inhibitor-experienced patients, Voxilaprevir is essential for translational HCV research.

Molecular Formula C40H52F4N6O9S
Molecular Weight 868.9 g/mol
CAS No. 1535212-07-7
Cat. No. B611707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVoxilaprevir
CAS1535212-07-7
SynonymsVoxilaprevir;  GS-9857;  GS 9857;  GS9857;  Vosevi.
Molecular FormulaC40H52F4N6O9S
Molecular Weight868.9 g/mol
Structural Identifiers
SMILESCCC1C2CN(C1C(=O)NC3(CC3C(F)F)C(=O)NS(=O)(=O)C4(CC4)C)C(=O)C(NC(=O)OC5CC5CCCCC(C6=NC7=C(C=C(C=C7)OC)N=C6O2)(F)F)C(C)(C)C
InChIInChI=1S/C40H52F4N6O9S/c1-7-22-27-19-50(28(22)32(51)48-39(18-23(39)31(41)42)35(53)49-60(55,56)38(5)14-15-38)34(52)30(37(2,3)4)47-36(54)59-26-16-20(26)10-8-9-13-40(43,44)29-33(58-27)46-25-17-21(57-6)11-12-24(25)45-29/h11-12,17,20,22-23,26-28,30-31H,7-10,13-16,18-19H2,1-6H3,(H,47,54)(H,48,51)(H,49,53)/t20-,22-,23+,26-,27+,28+,30-,39-/m1/s1
InChIKeyMZBLZLWXUBZHSL-FZNJKFJKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Voxilaprevir (GS-9857, CAS 1535212-07-7): A Pangenotypic HCV NS3/4A Protease Inhibitor for Direct-Acting Antiviral Research and Retreatment-Focused Assay Development


Voxilaprevir is a fluorinated macrocyclic, noncovalent, reversible inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease [1]. It demonstrates potent in vitro antiviral activity against a broad panel of wild-type HCV genotypes 1–6 and maintains efficacy against many clinically relevant NS3 resistance-associated variants (RAVs), including those that compromise earlier-generation protease inhibitors [2]. The compound is an orally bioavailable direct-acting antiviral (DAA) agent [3], approved as a component of the fixed-dose combination Vosevi (with sofosbuvir and velpatasvir) specifically for the salvage therapy of patients who have failed prior DAA regimens containing an NS5A inhibitor [1].

Why Voxilaprevir Cannot Be Replaced by Other NS3/4A Protease Inhibitors: A Comparative Analysis of Resistance Barrier and Pangenotypic Coverage


Within the HCV NS3/4A protease inhibitor class, significant variability exists in both genotypic coverage and the barrier to resistance-associated substitutions (RASs). While compounds like simeprevir, asunaprevir, paritaprevir, and grazoprevir show reduced potency against specific genotypes or common baseline polymorphisms (e.g., Q80K in genotype 1a) [1], voxilaprevir and glecaprevir are distinguished by their pan-genotypic activity [2]. However, critical differentiators emerge in the context of resistance. In head-to-head escape studies, pre-existing Q80K accelerates viral breakthrough for glecaprevir but not for voxilaprevir in genotype 1a [3]. Furthermore, voxilaprevir retains single-digit nanomolar EC50 values against several key RASs, including D168E, a substitution that profoundly reduces susceptibility to many other protease inhibitors, making it the sole protease inhibitor component in approved salvage therapy for NS5A inhibitor-experienced patients [4].

Quantitative Evidence Guide: Voxilaprevir's Differentiated Antiviral Profile Against NS3 Protease Inhibitor Comparators


Pangenotypic Potency: Voxilaprevir vs. Glecaprevir and Other PIs in Cell Culture Infectious Virus Assays

In a head-to-head comparison of six clinically relevant HCV NS3/4A protease inhibitors (simeprevir, asunaprevir, paritaprevir, grazoprevir, glecaprevir, and voxilaprevir) using cell culture infectious HCV with genotype 1–6 proteases, only glecaprevir and voxilaprevir demonstrated pan-genotypic activity against the full panel of original genotype 1–6 culture viruses [1]. The study explicitly notes that both compounds showed 'the highest and most uniform activity' among all tested PIs [1].

Hepatitis C Antiviral Pangenotypic

Resistance Barrier: Differential Impact of Pre-existing Q80K Polymorphism on Viral Escape Kinetics (Voxilaprevir vs. Glecaprevir)

Long-term treatment escape experiments revealed a critical divergence between voxilaprevir and glecaprevir. For HCV genotype 1a, pre-existing Q80K—a common baseline polymorphism—mediated accelerated escape from glecaprevir but did not accelerate escape from voxilaprevir [1]. This indicates a superior resistance barrier for voxilaprevir in the clinically relevant genotype 1a Q80K background.

Drug Resistance Viral Escape NS3 Polymorphisms

Potency Against Key NS3 Resistance-Associated Substitution D168E: Voxilaprevir Retains Activity Where Others Fail

The D168E substitution in NS3 is a clinically significant RAS known to confer high-level resistance to many first-generation protease inhibitors (e.g., simeprevir, paritaprevir). Voxilaprevir retains potent inhibitory activity against the genotype 1b D168E mutant, with an EC50 of 4 nM in replicon assays . This value is within the same low nanomolar range as voxilaprevir's activity against wild-type viruses [1].

Resistance-Associated Variants RAVs D168E

Biochemical Potency: Voxilaprevir Ki Values Against Genotype 1b and 3a NS3 Proteases Compared to Other DAAs

Voxilaprevir demonstrates exceptionally high binding affinity for the HCV NS3 protease, with Ki values of 0.038 nM for genotype 1b and 0.066 nM for genotype 3a wild-type enzymes . Computational modeling studies have calculated a binding energy of -10.5 kcal/mol for voxilaprevir, positioning it favorably against comparator DAAs telaprevir (-9.5 kcal/mol) and simeprevir (-10.0 kcal/mol) [1].

Enzymatic Assay Ki Binding Affinity

Clinical Isolate Susceptibility: Median EC50 Values Across Genotypes 1–6 from DAA-Naïve and Experienced Patients

In a comprehensive assessment of 345 protease inhibitor-naïve patient samples spanning 6 genotypes and 29 subtypes, median voxilaprevir EC50 values ranged from 0.38 nM (genotype 1) to 5.8 nM (genotype 3) [1]. Importantly, the majority of RASs known to confer resistance to other protease inhibitors had little to no impact on voxilaprevir susceptibility in these clinical isolate backgrounds [1].

Clinical Isolates Ex Vivo Susceptibility

High-Value Research and Industrial Application Scenarios for Voxilaprevir Procurement


DAA Resistance Surveillance and RAS Characterization Studies

Given its retained potency against NS3 D168E (EC50 = 4 nM) and its lack of accelerated escape in the genotype 1a Q80K background [1], voxilaprevir is the optimal protease inhibitor for defining baseline NS3 inhibitor susceptibility in clinical isolate panels and for profiling resistance-associated substitution (RAS) emergence in long-term culture experiments. It serves as a critical reference standard for evaluating novel NS3 inhibitors in side-by-side resistance profiling assays.

Pan-Genotypic HCV Replicon and Cell Culture Infectious Virus Studies

Voxilaprevir's uniform, low nanomolar activity across genotypes 1–6 in both replicon assays (EC50 range: 1.9–6.6 nM) [1] and cell culture infectious virus models [2] makes it an essential positive control for any laboratory working with multiple HCV genotypes. Researchers can rely on a single compound to inhibit replication across diverse genotypic backgrounds, simplifying experimental design and reducing the inventory of genotype-specific protease inhibitors.

Biochemical and Structural Biology of NS3/4A Protease-Ligand Interactions

With picomolar-range Ki values (0.038 nM for GT1b; 0.066 nM for GT3a) [1] and highly favorable binding energetics (-10.5 kcal/mol) [2], voxilaprevir is a superior tool compound for enzymatic inhibition studies, co-crystallization trials, and molecular dynamics simulations aimed at understanding macrocyclic protease inhibitor binding mechanisms and designing next-generation inhibitors with improved resistance profiles.

Drug Transporter and Pharmacokinetic Interaction Studies

Voxilaprevir is a known inhibitor of P-glycoprotein (P-gp), BCRP, OATP1B1, and OATP1B3 [1]. In vitro and in vivo assessments have been conducted to determine the roles of drug transporters in its pharmacokinetics and tissue distribution [2]. This well-characterized transporter interaction profile makes voxilaprevir a valuable probe compound for investigating DDI mechanisms involving hepatic uptake and efflux transporters, particularly in the context of combination DAA regimens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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